molecular formula C23H28N4O B14925476 1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925476
M. Wt: 376.5 g/mol
InChI Key: UFGRTZVPCDZKJF-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-(2-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-(2-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the butyl, cyclopropyl, and ethylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-6-CYCLOPROPYL-N~4~-(2-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-(2-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-BUTYL-6-CYCLOPROPYL-N~4~-(2-ETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique steric and electronic properties.

    Ethylphenyl-substituted compounds: These compounds have an ethylphenyl group, which can influence the compound’s solubility, stability, and biological activity.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N4O/c1-4-6-13-27-22-21(15(3)26-27)18(14-20(24-22)17-11-12-17)23(28)25-19-10-8-7-9-16(19)5-2/h7-10,14,17H,4-6,11-13H2,1-3H3,(H,25,28)

InChI Key

UFGRTZVPCDZKJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4CC

Origin of Product

United States

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